molecular formula C5H8N2O2S B1267295 (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid CAS No. 34283-85-7

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

Cat. No. B1267295
CAS RN: 34283-85-7
M. Wt: 160.2 g/mol
InChI Key: MXQQZVRKFFMIKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like imidazol-1-yl-acetic acid has been explored as a green bifunctional organocatalyst for various organic reactions, demonstrating efficient and recyclable attributes under solvent-free conditions Nazari et al., 2014. Another study presents the synthesis of 4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, highlighting the ring-switching hydrazinolysis method Holota et al., 2018, which could be analogous to synthesizing (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid.

Molecular Structure Analysis

The structure of related compounds has been studied using techniques such as LC-MS, NMR spectra, and X-ray diffraction analysis, providing a detailed understanding of molecular configurations Holota et al., 2018. For instance, the imidazole ring can adopt various conformations, influencing the overall molecular geometry and interaction capabilities.

Chemical Reactions and Properties

Imidazol-1-yl-acetic acid has shown to catalyze the synthesis of diverse organic compounds, showcasing its reactivity and potential as a catalyst in organic synthesis Nazari et al., 2014. The chemical reactivity of compounds with imidazolyl groups often involves interactions with various organic substrates, leading to a wide range of chemical transformations.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Anti-Inflammatory Compounds : (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has been utilized in the synthesis of compounds exhibiting anti-inflammatory activity. Specifically, derivatives known as 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones were synthesized using (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acids and aromatic aldehydes, demonstrating the compound's potential in pharmaceutical applications (Labanauskas et al., 2000).

  • Catalysis in Synthesis Processes : The compound served as a bifunctional organocatalyst in synthesizing 1,8-dioxooctahydroxanthenes. This demonstrates its application in facilitating chemical reactions, highlighting its significance in green chemistry due to its recyclability and water solubility (Nazari et al., 2014).

  • Formation of Imidazolinone Derivatives : A molecular rearrangement study showed that 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones could rearrange to form new indole and imidazolinone derivatives, indicating the compound’s role in complex chemical transformations (Klásek et al., 2007).

  • Synthesis of Imidazazole Derivatives : The compound was involved in the synthesis of various imidazole derivatives, such as imidazazole-4,5-diacylhydrazones, showcasing its utility in the creation of potentially bioactive molecules (Jiang-ke, 2002).

Coordination and Structural Chemistry

  • Formation of Coordination Polymers : The compound was used to form polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, displaying different coordination modes in the complexes, indicating its versatility in the formation of structured compounds (Gan & Tang, 2011).

  • Synthesis of 1H-Imidazole 3-Oxides : Optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were prepared, showcasing the compound's role in producing new chiral molecules (Jasiński et al., 2008).

Analytical and Sensing Applications

  • Fluorescent Sensing of Metal Ions : The compound was synthesized and found to have a significant fluorescent quenching effect on Co2+ ions compared to other tested metal ions, suggesting its potential use in the selective detection of Co2+ as a fluorescent chemical sensor (Rui-j, 2013).

Safety And Hazards

The safety and hazards of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQQZVRKFFMIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

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